molecular formula C23H29N3O2S B11309621 N-[2-(Diethylamino)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(thiophen-2-YL)-1,2-oxazole-3-carboxamide

N-[2-(Diethylamino)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(thiophen-2-YL)-1,2-oxazole-3-carboxamide

Cat. No.: B11309621
M. Wt: 411.6 g/mol
InChI Key: IUVHGMTXLTVVJH-UHFFFAOYSA-N
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Description

Compound X , is a complex organic molecule with a diverse range of applications. Let’s explore its synthesis, properties, and uses.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of Compound X. One common approach involves the condensation of appropriate starting materials. For instance, the reaction of 4-(propan-2-YL)benzaldehyde with 2-(diethylamino)ethylamine in the presence of suitable catalysts can yield the key intermediate. Subsequent cyclization with thiophene-2-carboxylic acid and oxalyl chloride leads to the formation of Compound X.

Reaction Conditions:: The reaction conditions for these steps typically involve refluxing in appropriate solvents (such as dichloromethane or ethanol) and using acid or base catalysts. Purification methods include recrystallization or column chromatography.

Industrial Production:: While industrial-scale production details are proprietary, the synthesis of Compound X likely involves optimized processes to achieve high yields and purity.

Chemical Reactions Analysis

Reactivity:: Compound X is versatile and can undergo various chemical reactions:

    Oxidation: It can be oxidized to form its corresponding oxazole N-oxide.

    Reduction: Reduction of the oxazole ring may yield a dihydro derivative.

    Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution.

Common Reagents and Conditions::

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

Major Products:: The major products depend on the specific reaction conditions and substituents. Oxidation yields the N-oxide form, while reduction leads to the dihydro derivative.

Scientific Research Applications

Compound X finds applications in various fields:

Mechanism of Action

The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely involves interactions with cellular pathways and molecular targets.

Comparison with Similar Compounds

Compound X’s uniqueness lies in its specific combination of structural features. Similar compounds include related oxazoles and heterocyclic derivatives.

Properties

Molecular Formula

C23H29N3O2S

Molecular Weight

411.6 g/mol

IUPAC Name

N-[2-(diethylamino)-2-(4-propan-2-ylphenyl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H29N3O2S/c1-5-26(6-2)20(18-11-9-17(10-12-18)16(3)4)15-24-23(27)19-14-21(28-25-19)22-8-7-13-29-22/h7-14,16,20H,5-6,15H2,1-4H3,(H,24,27)

InChI Key

IUVHGMTXLTVVJH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CNC(=O)C1=NOC(=C1)C2=CC=CS2)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

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